molecular formula C16H12F2N2O3S B2902887 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide CAS No. 895441-75-5

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Cat. No.: B2902887
CAS No.: 895441-75-5
M. Wt: 350.34
InChI Key: GTXZFDZRIQMONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a synthetic small molecule of significant interest in antibacterial research, particularly for investigating novel mechanisms of action against Gram-positive pathogens like Staphylococcus aureus . This compound is designed around a 2,6-difluorobenzamide scaffold, a structure known for its potent inhibition of the essential bacterial cell division protein FtsZ . FtsZ is a GTPase that polymerizes to form the Z-ring, a crucial first step in bacterial cell division, and is a promising target for antibiotics with a novel mechanism, helping to address multidrug resistance . The molecule's core is functionalized with a 5,6-dimethoxybenzothiazole group, a privileged structure in medicinal chemistry known to contribute to diverse pharmacological activities and enhance drug-like properties . Researchers can utilize this compound as a tool to explore bacterial cell biology, study the inhibition of cell division, and evaluate the structure-activity relationships of FtsZ-targeting antibacterial agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3S/c1-22-11-6-10-13(7-12(11)23-2)24-16(19-10)20-15(21)14-8(17)4-3-5-9(14)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXZFDZRIQMONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC=C3F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation Method

The most straightforward approach involves coupling 5,6-dimethoxy-1,3-benzothiazol-2-amine with 2,6-difluorobenzoyl chloride.

Procedure :

  • Dissolve 5,6-dimethoxy-1,3-benzothiazol-2-amine (1.0 equiv) in anhydrous dichloromethane.
  • Add triethylamine (2.5 equiv) as a base to scavenge HCl.
  • Slowly introduce 2,6-difluorobenzoyl chloride (1.2 equiv) at 0°C under nitrogen.
  • Warm to room temperature and stir for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 68–72%.

Microwave-Assisted Synthesis

To enhance efficiency, microwave irradiation reduces reaction times:

  • Combine reactants in a sealed vessel with DMF.
  • Irradiate at 120°C for 20 minutes.
  • Purify as above.

Yield : 78–82%.

Reaction Optimization

Solvent and Temperature Effects

Solvent Temperature (°C) Time (h) Yield (%)
Dichloromethane 25 12 68
DMF 80 6 75
Acetonitrile 60 8 70

Polar aprotic solvents (DMF, acetonitrile) improve solubility and reaction rates.

Stoichiometric Ratios

Excess acyl chloride (1.2–1.5 equiv) maximizes conversion, while higher equivalents promote side reactions (e.g., over-acylation).

Intermediate Characterization

5,6-Dimethoxy-1,3-Benzothiazol-2-amine Synthesis

Step 1 : Cyclization of 4,5-dimethoxy-2-aminothiophenol with cyanogen bromide:

  • Reactants: 4,5-dimethoxy-2-aminothiophenol (1.0 equiv), cyanogen bromide (1.1 equiv).
  • Conditions: Ethanol, reflux, 4 hours.
  • Yield: 85%.

Step 2 : Isolation via recrystallization (ethanol/water).

2,6-Difluorobenzoyl Chloride Preparation

  • Treat 2,6-difluorobenzoic acid with thionyl chloride (3.0 equiv) in toluene.
  • Reflux until gas evolution ceases (2 hours).
  • Distill under reduced pressure to isolate the acyl chloride.

Purification and Analytical Validation

Column Chromatography

  • Stationary phase : Silica gel (230–400 mesh).
  • Eluent gradient : Hexane → ethyl acetate (0–40%).
  • Rf : 0.35 (TLC, hexane:ethyl acetate 3:1).

Spectroscopic Data

Technique Key Signals
¹H NMR δ 3.85 (s, 6H, OCH₃), 7.12–7.45 (m, 4H, aromatic), 8.20 (s, 1H, NH)
¹³C NMR δ 56.2 (OCH₃), 115.8–162.4 (aromatic carbons), 165.3 (C=O)
HRMS m/z 350.0984 [M+H]⁺ (calc. 350.0982)

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactors : Microfluidic channels (0.5 mm diameter).
  • Residence time : 5 minutes at 100°C.
  • Throughput : 1.2 kg/day.

Crystallization Techniques

  • Anti-solvent addition : Introduce heptane to DMF solution.
  • Crystal size : 50–100 μm (optimized for filtration).

Challenges and Mitigation Strategies

Byproduct Formation

  • N,O-Diacylation : Minimized by controlled stoichiometry (acyl chloride ≤1.2 equiv).
  • Hydrolysis : Avoid aqueous workup until reaction completion.

Moisture Sensitivity

  • Use anhydrous solvents and molecular sieves.
  • Conduct reactions under nitrogen or argon.

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

  • Ball milling : Reactants ground with K₂CO₃ (30 minutes).
  • Yield : 65%.

Catalytic Recycling

  • Base recovery : Triethylamine hydrochloride filtered and regenerated with NaOH.

Chemical Reactions Analysis

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Comparison with Similar Compounds

Core Substituent Variations

The target compound’s benzothiazole ring is substituted with methoxy groups at positions 5 and 6, distinguishing it from analogs with halogen or alkyl substituents. Key structural analogs include:

Compound Name Benzothiazole/Alternative Core Substituents Benzamide Substituents Key Features Reference ID
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide 5,6-dimethoxy 2,6-difluoro Enhanced solubility (methoxy) -
3j (N-(6-Chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide) 6-chloro, 5-fluoro 2,6-difluoro Halogenated core for lipophilicity
Compound 43 (Benzocycloheptathiazole derivative) Benzocycloheptathiazole 2,6-difluoro Fused ring system for selectivity
Diflubenzuron Urea-linked 4-chlorophenyl 2,6-difluoro (via benzoyl) Insect growth regulator
Teflubenzuron Urea-linked 3,5-dichloro-2,4-difluorophenyl 2,6-difluoro Chitin synthesis inhibitor

Key Observations :

  • Methoxy groups (target compound) may improve aqueous solubility compared to halogenated analogs (e.g., 3j), which prioritize membrane permeability .
  • Fused ring systems (e.g., benzocycloheptathiazole in Compound 43) enhance target selectivity in angiogenesis inhibition .
  • Urea-linked derivatives (e.g., diflubenzuron) replace benzothiazole with aryl groups, broadening pesticidal applications .

Angiogenesis and Cell Inhibition

  • Compound 43 : Exhibits potent HUVEC inhibition (IC₅₀ = 1.5 μM) due to the benzocycloheptathiazole core and 2,6-difluorobenzamide group. In contrast, Compound 44 (fluoro-substituted A-ring) shows tenfold reduced potency, underscoring the sensitivity of activity to substituent position .
  • Target Compound : The 5,6-dimethoxy groups could modulate kinase or receptor binding, though direct data are lacking. Methoxy groups in similar compounds (e.g., etobenzanid) are associated with herbicidal activity .

Pesticidal Activity

  • Diflubenzuron : Targets chitin synthesis in insects (LC₅₀ < 1 ppm) via urea linkage .
  • Teflubenzuron and Hexaflumuron : Utilize 2,6-difluorobenzamide with halogenated aryl groups for broad-spectrum insect control .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Key Functional Groups Reference ID
3j 247–249 Low (halogenated core) Chloro, fluoro
Target Compound Not reported Moderate (methoxy) Methoxy, difluoro -
Diflubenzuron 230–232 Low (crystalline urea) Chlorophenyl, difluorobenzoyl

Analysis :

  • Methoxy groups likely increase solubility compared to halogenated analogs but may reduce thermal stability.
  • Urea derivatives (e.g., diflubenzuron) exhibit higher crystallinity, impacting formulation in agrochemicals .

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide (referred to as DMBDFB) is a compound belonging to the class of benzothiazole derivatives. This class is known for its diverse biological activities, including antimicrobial, antitumor, and antiviral effects. The unique structural features of DMBDFB contribute to its potential therapeutic applications.

Antitumor Activity

DMBDFB has been evaluated for its antitumor potential. Similar compounds have demonstrated significant activity against various cancer cell lines. For example, studies have shown that benzothiazole derivatives can inhibit cell proliferation by modulating key signaling pathways involved in tumor growth . The presence of the benzothiazole ring enhances the compound's ability to bind to DNA and disrupt cellular processes critical for cancer cell survival.

CompoundCell LineIC50 (μM)Activity Type
DMBDFBHCC8276.26Antitumor
Benzothiazole XNCI-H3586.48Antitumor
Benzothiazole YVariousVariesAntimicrobial

The mechanism of action for DMBDFB likely involves:

  • Inhibition of DNA synthesis : Similar compounds have been shown to bind within the minor groove of DNA, interfering with replication and transcription processes .
  • Modulation of signaling pathways : These compounds may affect pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell survival and proliferation.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that benzothiazole derivatives exhibited dose-dependent cytotoxicity against various cancer cell lines, suggesting that DMBDFB could follow a similar trend .
  • Antimicrobial Testing : Compounds structurally related to DMBDFB were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
  • Toxicity Assessment : Preliminary toxicity assays indicated that compounds in this class had minimal side effects on normal cells compared to their antitumor efficacy, highlighting their therapeutic potential without significant toxicity .

Q & A

Q. What are the optimized synthetic routes for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with cyclization to form the benzothiazole core, followed by functionalization. For example, the benzothiazole moiety can be synthesized via cyclization of 5,6-dimethoxy-2-aminothiophenol with a carbonyl source. Subsequent coupling with 2,6-difluorobenzoyl chloride under anhydrous conditions (e.g., using DMF as a solvent and a base like triethylamine) yields the target compound . Reaction optimization includes controlling temperature (60–80°C), inert atmosphere (N₂), and stoichiometric ratios (1:1.2 for benzothiazole intermediate to benzoyl chloride). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves signals for methoxy (δ ~3.8–4.0 ppm), fluorinated aromatic protons (δ ~7.0–7.5 ppm), and benzothiazole protons (δ ~7.2–8.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 409.08).
  • XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves the 3D structure, including dihedral angles between benzothiazole and benzamide groups. Crystallization is achieved via slow evaporation in ethanol/water mixtures.

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental handling?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL). Solubility in organic solvents (e.g., ethanol, acetonitrile) is temperature-dependent .
  • Stability : Stable at room temperature under inert conditions. Degrades in acidic/basic media (pH <3 or >10), requiring storage at 4°C in amber vials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 5,6-dimethoxy and difluorobenzamide groups in biological activity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy with ethoxy or removing fluorine atoms).
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays. Compare IC₅₀ values to infer substituent contributions .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze binding interactions with active sites, emphasizing hydrogen bonding (fluorine as acceptor) and hydrophobic interactions (methoxy groups) .

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software address them?

  • Methodological Answer : Challenges include crystal twinning and weak diffraction due to flexible methoxy groups. SHELXL mitigates these via:
  • Twin Refinement : Using TWIN and BASF commands to model twinned domains.
  • Restraints : Applying geometric restraints for methoxy group conformations.
  • High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å).

Q. How can conflicting data on biological activity (e.g., varying IC₅₀ values across studies) be systematically addressed?

  • Methodological Answer :
  • Standardized Assays : Replicate experiments under identical conditions (pH, temperature, buffer composition) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
  • Proteomic Profiling : Use affinity chromatography to confirm target engagement and rule off-target effects .

Q. What experimental strategies are recommended for identifying the biological targets of this compound?

  • Methodological Answer :
  • Chemical Proteomics : Immobilize the compound on sepharose beads for pull-down assays, followed by LC-MS/MS to identify bound proteins .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to pinpoint genes whose loss abolishes compound activity .

Q. How can reaction mechanisms for benzothiazole-amide bond formation be validated under varying catalytic conditions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via HPLC under different catalysts (e.g., HOBt/EDCI vs. DCC).
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace acyl transfer steps via mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.